Calicheamicin

Description

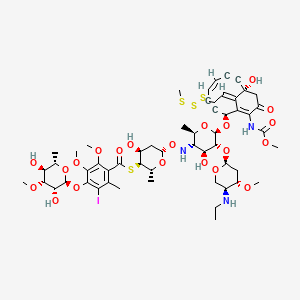

Structure

2D Structure

Properties

Molecular Formula |

C55H74IN3O21S4 |

|---|---|

Molecular Weight |

1368.4 g/mol |

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9S,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1 |

InChI Key |

HXCHCVDVKSCDHU-LULTVBGHSA-N |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Synonyms |

Calicheamicin Calicheamicins |

Origin of Product |

United States |

Foundational & Exploratory

The Enediyne Arsenal: A Technical Guide to the Origin, Discovery, and Isolation of Calicheamicin from Micromonospora echinospora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicins, a class of potent enediyne antitumor antibiotics, represent a fascinating chapter in the history of natural product discovery. Isolated from the rare actinomycete Micromonospora echinospora, these molecules exhibit extraordinary cytotoxicity against a broad range of cancer cell lines, leading to their development as payloads in antibody-drug conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of the origin, discovery, and isolation of calicheamicins. It details the biological source, fermentation and purification protocols, and the intricate biosynthetic pathway of these complex natural products. Quantitative data on production yields and cytotoxic activity are presented in structured tables for clarity. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and a general experimental workflow, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Origin and Discovery

The story of calicheamicin begins in the mid-1980s with the collection of a soil sample from a "caliche" pit in Kerrville, Texas.[1] This chalky soil deposit harbored a novel strain of the actinomycete Micromonospora echinospora subspecies calichensis. Scientists at Lederle Laboratories cultured this bacterium and discovered that it produced a compound with exceptionally potent cytotoxic activity.[2] This compound, later named this compound, was found to be a member of the enediyne class of natural products, known for their unique molecular architecture and powerful DNA-damaging capabilities.

The initial discovery spurred extensive research into the chemical structure, mechanism of action, and biosynthetic machinery of calicheamicins. These efforts culminated in the elucidation of the complex structure of this compound γ1I, the most well-known member of the family, and the understanding of its ability to cause double-stranded DNA breaks through a process initiated by a Bergman cyclization.[3]

Quantitative Data

The production of this compound by Micromonospora echinospora is a complex process influenced by various factors, including media composition and fermentation conditions. The cytotoxicity of these compounds is equally remarkable, with activity observed at sub-picomolar concentrations.

Table 1: this compound Production Yields

| Strain | Fermentation Condition | Yield (mg/L) | Reference |

| Micromonospora echinospora | Fermentation with LX-18 resin (30g/L) | 20 | [4] |

| Micromonospora echinospora | Fermentation with HZ-801 resin (30g/L) | 30 | [4] |

| Micromonospora echinospora | Fermentation with H-60 resin (50g/L) | 45 | [4] |

| Micromonospora echinospora | Fermentation with H-60 resin (10g/L) | 50 | [4] |

Table 2: In Vitro Cytotoxicity of this compound γ1I

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HL-60 | Human promyelocytic leukemia | 0.5 - 4 | [5] |

| MOLT-4 | Human T-cell leukemia | 1.5 - 6 | [5] |

| CEM | Human T-cell leukemia | 2 - 8 | [5] |

| RPMI-8402 | Human T-cell leukemia | 2 - 8 | [5] |

| K-562 | Human chronic myelogenous leukemia | 10 - 40 | [5] |

| HCT-116 | Human colon carcinoma | 10 - 40 | [5] |

| A549 | Human lung carcinoma | 20 - 80 | [5] |

| SK-MEL-28 | Human melanoma | 20 - 80 | [5] |

Experimental Protocols

The following protocols are synthesized from various sources to provide a general framework for the fermentation of Micromonospora echinospora and the subsequent isolation and purification of calicheamicins. Optimization of these protocols is often necessary for specific laboratory conditions and strains.

Fermentation of Micromonospora echinospora

Objective: To cultivate Micromonospora echinospora for the production of calicheamicins.

Materials:

-

Micromonospora echinospora strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (see composition below)

-

Shake flasks or fermenter

-

Incubator shaker

Production Medium Composition (per liter):

-

Starch: 10-20 g

-

Dextrose: 5-10 g

-

Yeast Extract: 2-5 g

-

Peptone: 2-5 g

-

CaCO₃: 1-2 g

-

Trace element solution

-

Macroporous adsorbent resin (e.g., HP-20, 20-50 g)

Procedure:

-

Inoculate a seed culture of Micromonospora echinospora in the seed medium and incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).

-

Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

-

After the fermentation is complete, harvest the whole broth for extraction.

Isolation and Purification of this compound

Objective: To extract and purify calicheamicins from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

-

Rotary evaporator

-

HPLC system

Procedure:

-

Extraction: Extract the whole fermentation broth (including mycelium and resin) with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography (Normal Phase):

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to methanol.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing calicheamicins.

-

-

Reversed-Phase HPLC:

-

Pool the fractions containing calicheamicins and concentrate them.

-

Dissolve the semi-purified material in a suitable solvent (e.g., methanol/water mixture).

-

Purify the individual this compound components using a preparative or semi-preparative reversed-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient, such as a mixture of acetonitrile and water or methanol and water, for elution.

-

-

Final Purification and Characterization:

-

Collect the peaks corresponding to the individual calicheamicins.

-

Remove the solvent under vacuum to obtain the pure compounds.

-

Characterize the purified calicheamicins using spectroscopic methods such as NMR, Mass Spectrometry, and UV-Vis spectroscopy.

-

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) for the enediyne core, followed by a series of tailoring reactions including glycosylation, oxidation, and halogenation.

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental Workflow for this compound Discovery and Isolation

The process of discovering and isolating a natural product like this compound follows a well-defined workflow, from the initial collection of the microbial source to the final characterization of the pure compound.

Caption: General Experimental Workflow for this compound.

Conclusion

The discovery of this compound from Micromonospora echinospora stands as a landmark achievement in natural product research. Its intricate structure, potent biological activity, and unique mechanism of action have not only provided a powerful tool for cancer research but have also paved the way for the development of targeted therapies. This technical guide has provided a comprehensive overview of the key aspects of this compound's origin, discovery, and production. The detailed protocols, quantitative data, and visual representations of the biosynthetic pathway and experimental workflow are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the field of enediyne antibiotics and beyond. The continued exploration of microbial diversity, coupled with advancements in fermentation and synthetic biology, promises the discovery of new and even more potent therapeutic agents for the future.

References

- 1. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

Unraveling the Intricacies of Calicheamicin Gamma-1: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin gamma-1 is a member of the enediyne class of potent antitumor antibiotics produced by the bacterium Micromonospora echinospora. Its remarkable cytotoxicity is attributed to its unique ability to bind to the minor groove of DNA and induce double-stranded breaks, leading to cell death. This technical guide provides an in-depth overview of the core methodologies and data integral to the elucidation and characterization of the complex structure of this compound gamma-1.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound gamma-1 was a significant undertaking that relied on a combination of advanced spectroscopic techniques. Below is a summary of the key physicochemical and spectroscopic data that were instrumental in defining its intricate architecture.

| Parameter | Value/Description |

| Molecular Formula | C₅₅H₇₄IN₃O₂₁S₄ |

| Molecular Weight | 1368.4 g/mol |

| Appearance | Colorless, amorphous solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 1: Physicochemical Properties of this compound Gamma-1

| Technique | Key Observations |

| UV-Vis Spectroscopy | Maxima at 242, 260, and 330 nm |

| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities. |

| ¹H NMR Spectroscopy | Complex spectrum revealing the presence of multiple sugar moieties, an aromatic ring, and the enediyne core. |

| ¹³C NMR Spectroscopy | Confirmed the carbon framework, including the acetylenic carbons of the enediyne. |

| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation patterns consistent with the proposed structure. |

Table 2: Summary of Spectroscopic Data for this compound Gamma-1

Structure Elucidation Workflow

The determination of the complex structure of this compound gamma-1 involved a multi-faceted approach, beginning with its isolation and purification, followed by extensive spectroscopic analysis and ultimately confirmed by total synthesis.

Experimental Protocols

Isolation and Purification of this compound Gamma-1

-

Fermentation: Micromonospora echinospora ssp. calichensis is cultured in a suitable fermentation medium to produce calicheamicins.

-

Extraction: The fermentation broth is harvested, and the calicheamicins are extracted from the mycelium and broth using organic solvents such as ethyl acetate or methylene chloride.

-

Preliminary Purification: The crude extract is subjected to preliminary purification steps, including solvent partitioning and precipitation, to remove bulk impurities.

-

Chromatography: The partially purified material is then subjected to a series of chromatographic separations. This typically involves normal-phase chromatography on silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual this compound components, including gamma-1.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of purified this compound gamma-1 is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons, aiding in the assignment of the complex oligosaccharide chain and the aglycone core.

-

-

Mass Spectrometry:

-

Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the intact molecule.

-

High-Resolution Mass Spectrometry (HR-MS) provides the accurate mass, allowing for the determination of the elemental composition.

-

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecule. Analysis of the fragment ions provides valuable information about the different structural components, such as the sugar units and the aglycone.

-

-

UV-Vis and IR Spectroscopy:

-

For UV-Vis analysis, a solution of this compound gamma-1 in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured across the ultraviolet and visible range to identify the chromophores.

-

For IR analysis, the sample is typically prepared as a KBr pellet or a thin film, and the spectrum is recorded to identify characteristic functional groups.

-

Mechanism of Action: DNA Cleavage

The potent biological activity of this compound gamma-1 stems from its ability to induce sequence-selective double-stranded DNA cleavage. This process is initiated by a bioreductive activation of the molecule.

The activation cascade begins with the nucleophilic attack of a thiol, such as glutathione, on the central sulfur atom of the methyl trisulfide group within the this compound molecule. This leads to the formation of a thiol-containing intermediate. This intermediate then undergoes an intramolecular Michael addition, which brings the two acetylenic arms of the enediyne core into close proximity. This conformational change facilitates the Bergman cyclization, a thermally allowed cycloaromatization reaction. The Bergman cyclization generates a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical. This diradical is a powerful hydrogen-abstracting species. When positioned in the minor groove of DNA, it can abstract hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals. These radicals can then react with oxygen, ultimately resulting in double-stranded breaks in the DNA, which triggers apoptosis and cell death.

Conclusion

The structure elucidation and characterization of this compound gamma-1 represent a landmark achievement in natural product chemistry. The synergistic application of advanced spectroscopic techniques and chemical synthesis was paramount in unraveling its complex molecular architecture. A thorough understanding of its structure and mechanism of action continues to inspire the development of novel and highly targeted anticancer therapeutics, including antibody-drug conjugates that utilize the potent cell-killing ability of this compound gamma-1.

The Forging of a Warhead: An In-Depth Technical Guide to the Biosynthesis of the Calicheamicin Enediyne Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of the calicheamicin enediyne core, the potent warhead of the this compound class of antitumor antibiotics. Discovered in the chalky soils of Texas, this compound γ1 stands as one of the most formidable antitumor agents known, a testament to the synthetic prowess of its producing organism, Micromonospora echinospora.[1] Its remarkable biological activity stems from its ability to bind to the minor groove of DNA and induce double-stranded cleavage, a mechanism initiated by the cycloaromatization of its enediyne core.[1][2][3] Understanding the biosynthesis of this complex natural product is paramount for harnessing its therapeutic potential and for the future development of novel enediyne-based therapeutics.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster within M. echinospora.[4][5] This locus harbors the genetic instructions for the entire assembly of the molecule, from the polyketide backbone of the enediyne core and the intricate aryltetrasaccharide side chain to the machinery for self-resistance.[1][6] Central to the formation of the enediyne core is the iterative Type I polyketide synthase (PKS), CalE8.[4][5][7]

The Genesis of the Core: An Iterative Polyketide Synthase at Work

The formation of the this compound enediyne core begins with the loading of an acetyl-CoA starter unit onto the CalE8 enzyme complex.[1] This is followed by a series of seven iterative extensions with malonyl-CoA as the extender unit.[1] Within each iteration, the growing polyketide chain undergoes a cycle of ketoreduction and dehydration, catalyzed by the ketoreductase (KR) and dehydratase (DH) domains of the PKS, respectively.[1] This meticulously controlled process results in the formation of a 15-carbon polyene, the linear precursor to the enediyne core.[1]

The crucial role of CalE8 in enediyne biosynthesis has been unequivocally demonstrated through gene disruption experiments.[5][7] Inactivation of the calE8 gene in M. echinospora resulted in a mutant strain incapable of producing this compound, confirming CalE8 as the essential PKS for enediyne formation.[5][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound gene cluster and its iterative type I enediyne PKS - ProQuest [proquest.com]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. researchgate.net [researchgate.net]

Unraveling the Cytotoxic Mechanisms of Calicheamicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin, a potent enediyne antitumor antibiotic, has garnered significant attention in the field of oncology due to its exceptional cytotoxicity against cancer cells.[1] Isolated from the bacterium Micromonospora echinospora, this class of compounds exerts its cell-killing effects through a unique mechanism involving DNA double-strand breaks.[2][3] This technical guide provides an in-depth exploration of the early preclinical studies that elucidated the cytotoxic properties of this compound, focusing on its mechanism of action, the signaling pathways it triggers, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: DNA Damage and Cell Death

The primary mechanism of this compound's cytotoxicity lies in its ability to bind to the minor groove of DNA and induce double-strand breaks (DSBs).[4][5] This process is initiated by the reduction of a methyl trisulfide group within the this compound molecule, which triggers a Bergman cyclization reaction.[1][2] This chemical transformation generates a highly reactive para-benzyne diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to strand scission.[4][5] The ratio of DNA double-strand breaks to single-strand breaks induced by this compound γ1 has been observed to be approximately 1:3 in cellular DNA.

This targeted DNA damage initiates a cascade of cellular responses, primarily culminating in programmed cell death, or apoptosis.[6][7] Early studies have shown that this compound-induced apoptosis proceeds through a caspase-mediated mitochondrial amplification loop and is dependent on the pro-apoptotic protein Bax.[6] The process is independent of death-receptor signaling and the tumor suppressor protein p53.[6]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound and its derivatives, particularly when incorporated into antibody-drug conjugates (ADCs), has been extensively quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to express the cytotoxic efficacy of these compounds.

| Compound/ADC | Cell Line(s) | IC50/EC50 Value(s) | Reference(s) |

| CMC-544 (Inotuzumab Ozogamicin) | Various Acute Lymphoblastic Leukemia (ALL) cell lines | 0.15 to 4.9 ng/mL | [5] |

| PF-06647263 | EFNA4-expressing cell lines | ~1 ng/mL (EC50) | [5] |

| aLy6E-Calicheamicin ADC | HCC-1569 x 2 and NCI-1781 | 87 and 111 nmol/L | [8] |

| 14G2a-Calicheamicin θ'₁ conjugate | Murine Neuroblastoma (NXS2) | 10⁻¹³ M | [9] |

| Free this compound θ'₁ | Murine Neuroblastoma (NXS2) | 10⁻¹⁵ M | [9] |

| Taxol | Murine Neuroblastoma (NXS2) | 10⁻⁸ M | [9] |

Experimental Protocols

The following section details the key experimental methodologies employed in the early preclinical assessment of this compound's cytotoxicity.

In Vitro Cytotoxicity Assays

A fundamental method for quantifying the cytotoxic effect of a compound is the cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, homogeneous method that determines the number of viable cells in culture by measuring ATP levels.[4][10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed cells in an opaque-walled multiwell plate at a desired density (e.g., 500 cells/well in a 96-well plate) in their appropriate culture medium.[7]

-

Compound Treatment: Add serial dilutions of this compound or its conjugate to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO₂.[7]

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol: Comet Assay

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend them in a low-melting-point agarose solution.

-

Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Apoptosis Detection

Annexin V staining is a common flow cytometry-based method for detecting early-stage apoptosis.[11] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][11] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

Protocol: Annexin V Staining for Flow Cytometry

-

Cell Preparation: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are orchestrated by a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular events involved.

Caption: Mechanism of this compound-induced DNA damage.

Caption: this compound-induced apoptotic signaling cascade.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The early preclinical studies of this compound laid a crucial foundation for its development as a potent anticancer agent, particularly as the cytotoxic payload in antibody-drug conjugates. Its unique mechanism of action, centered on the induction of DNA double-strand breaks, triggers a robust apoptotic response in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other DNA-damaging agents in the ongoing effort to develop more effective and targeted cancer therapies.

References

- 1. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 microl) blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Exclusive production of bistranded DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]

- 11. scispace.com [scispace.com]

A Deep Dive into the Structural Nuances of Calicheamicin and Esperamicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin and Esperamicin are members of the enediyne class of potent antitumor antibiotics, renowned for their extraordinary cytotoxicity. Their mechanism of action involves the generation of a diradical species via a Bergman cyclization of their characteristic enediyne core, which subsequently cleaves double-stranded DNA, leading to cell death.[1] Despite sharing a common bicyclo[7.3.1]tridecadiynene core, significant structural distinctions in their oligosaccharide chains and aglycone moieties contribute to differences in their DNA sequence selectivity and biological activity. This technical guide provides a comprehensive comparative analysis of the structural features of this compound γ1I and Esperamicin A1, focusing on quantitative data, experimental methodologies, and visual representations of their molecular architecture and activation pathways.

Core Structural Comparison: A Tale of Two Enediynes

The fundamental architecture of both this compound and Esperamicin consists of two key components: a reactive aglycone warhead and a complex oligosaccharide chain that guides the molecule to its DNA target.

Molecular Composition

A primary point of differentiation lies in their elemental composition and molecular weight, which is a direct reflection of their distinct structural components.

| Feature | This compound γ1I | Esperamicin A1 |

| Molecular Formula | C55H74IN3O21S4 | C59H80N4O22S4 |

| Molecular Weight | 1368.3 g/mol | 1325.4 g/mol |

| Key Elements | Iodine, Nitrogen, Oxygen, Sulfur | Nitrogen, Oxygen, Sulfur |

The Aglycone Core: A Shared Architecture with Subtle Variations

The aglycone portion of both molecules houses the crucial enediyne scaffold responsible for their DNA-cleaving activity. This core is a highly strained bicyclic system that is primed for the Bergman cyclization upon activation. While the fundamental bicyclo[7.3.1]tridecenediyne structure is conserved, minor substitutions on this core can influence reactivity.[2]

The Oligosaccharide Domain: The Key to Specificity

The most significant structural divergence between this compound and Esperamicin lies in their oligosaccharide chains. These sugar moieties are not mere passive delivery vehicles; they play a crucial role in recognizing and binding to specific DNA sequences in the minor groove, thereby dictating the site of DNA damage.[3]

Table of Oligosaccharide Chain Components:

| Ring Designation | This compound γ1I Sugar Moiety | Linkage | Esperamicin A1 Sugar Moiety | Linkage |

| A | 2,6-Dideoxy-4-thio-D-ribo-hexopyranose | Thioester | 2-Deoxy-L-fucose | Glycosidic |

| B | 3-O-Methyl-α-L-rhamnopyranose | Glycosidic | Anthranilate | Ester |

| C | 4-(N-Ethylamino)-2,4-dideoxy-3-O-methyl-α-L-xylopyranose | Glycosidic | 2,6-Dideoxy-4-amino-D-glucopyranose | Glycosidic |

| D | 4-(Hydroxyamino)-2,6-dideoxy-β-D-glucopyranose | N-O | Thio-sugar | Thioether |

| E | Aromatic Thiobenzoate (with Iodine) | Thioester | 2-O-Methyl-L-fucose | Glycosidic |

The distinct composition and arrangement of these sugar units lead to different DNA sequence preferences. This compound γ1I preferentially binds to sequences like 5'-TCCT-3', while Esperamicin A1 targets sequences such as 5'-CTCT-3' and 5'-TCTC-3'.

The Triggering Mechanism: A Conserved Pathway to Activation

Both this compound and Esperamicin employ a sophisticated trisulfide trigger to initiate their cytotoxic cascade. This mechanism ensures that the potent enediyne core remains dormant until it reaches its target environment.[4] The activation sequence is a critical aspect of their biological function and is a key area of study in the development of antibody-drug conjugates (ADCs).

Experimental Protocols for Structural Elucidation

The intricate structures of this compound and Esperamicin have been elucidated through a combination of sophisticated analytical techniques. Below are generalized protocols for the key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the three-dimensional structure of these molecules in solution, particularly when complexed with DNA.

Generalized Protocol for 2D NMR of Enediyne-DNA Complexes:

-

Sample Preparation:

-

Synthesize or purchase the desired DNA oligonucleotide.

-

Dissolve the enediyne antibiotic and the DNA oligomer in a suitable buffer (e.g., phosphate buffer with NaCl). The solvent should be D2O for most experiments, or a H2O/D2O mixture for observing exchangeable protons.

-

The concentration of the sample should be in the millimolar range.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Key experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (e.g., within a sugar ring).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure and intermolecular interactions with DNA. Mixing times for NOESY experiments are typically varied to build up NOE intensities.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular fragments.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the chemical shifts of the protons and carbons of both the enediyne and the DNA.

-

Use the distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., using software like AMBER or XPLOR-NIH).

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.

Generalized Protocol for X-ray Crystallography of Enediynes:

-

Crystallization:

-

Obtain a highly pure sample of the enediyne antibiotic.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and crystallization techniques like vapor diffusion). This is often the most challenging step.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

-

Rotate the crystal and collect the diffraction data on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem using methods like direct methods, molecular replacement (if a similar structure is known), or heavy-atom phasing.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure.

-

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of these complex molecules, which aids in their structural confirmation.

Generalized Protocol for ESI-MS/MS of Enediynes:

-

Sample Preparation:

-

Dissolve a small amount of the purified enediyne in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).

-

Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to elucidate the structure of different parts of the molecule.

-

Biosynthetic Pathways: A Comparative Overview

The biosynthesis of this compound and Esperamicin proceeds through a complex series of enzymatic reactions orchestrated by large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. Understanding these pathways is crucial for efforts in biosynthetic engineering to produce novel analogs.

Conclusion

This compound and Esperamicin, while sharing a common enediyne core and a conserved activation mechanism, exhibit profound structural differences, primarily in their oligosaccharide chains. These distinctions are the basis for their different DNA sequence specificities and biological activities. A thorough understanding of these structural nuances, facilitated by advanced analytical techniques, is paramount for the rational design and development of next-generation enediyne-based therapeutics, including highly targeted antibody-drug conjugates. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the potent capabilities of these remarkable natural products in the fight against cancer.

References

Calicheamicin Self-Resistance in Micromonospora echinospora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sophisticated self-resistance mechanisms employed by the bacterium Micromonospora echinospora against its own highly toxic metabolite, calicheamicin. Calicheamicins are potent enediyne antitumor antibiotics that induce double-stranded DNA breaks, making the producing organism's survival dependent on robust protective strategies. This document details the key proteins involved, their mechanisms of action, quantitative measures of their effectiveness, and the experimental protocols used to elucidate these pathways.

The "Self-Sacrifice" Paradigm: A Novel Resistance Strategy

The primary self-resistance mechanism in M. echinospora is a "self-sacrifice" model, where specific proteins bind to this compound, initiating a reaction that simultaneously neutralizes the toxic molecule and leads to the protein's own cleavage. This prevents this compound from reaching its cellular target, DNA.[1][2] Three key proteins have been identified to function in this capacity: CalC, CalU16, and CalU19.[3][4]

These proteins all possess a STeroidogenic Acute Regulatory protein related lipid Transfer (START) domain, which provides a hydrophobic pocket for binding this compound.[3][4] Upon binding, the reactive diradical generated by the activated enediyne abstracts a hydrogen atom from a specific glycine residue within the protein, leading to oxidative cleavage of the protein and inactivation of the this compound molecule.[3][4]

Key Resistance Proteins and Their Characteristics

The this compound biosynthetic gene cluster encodes for several proteins involved in self-resistance. The most well-characterized are CalC, CalU16, and CalU19.

| Protein | Gene | PDB ID | Cleavage Site | Key Structural Feature |

| CalC | calC | 2L65 | Gly113 | START Domain |

| CalU16 | calU16 | 4FPW, 2LUZ | Gly128 (primary), Gly142 (potential secondary) | START Domain |

| CalU19 | calU19 | - | Not explicitly stated, but functions similarly to CalC and CalU16 | START Domain (homology model) |

Quantitative Analysis of Resistance

The expression of calC, calU16, and calU19 in a heterologous host, such as E. coli, confers significant resistance to this compound. The level of resistance has been quantified through minimum inhibitory concentration (MIC) assays and disc diffusion assays.

| Gene Expressed in E. coli | Fold Increase in this compound Tolerance (vs. empty vector) |

| calC | ≈ 330-fold |

| calU16 | 80-fold |

| calU19 | 330-fold |

Data from Elshahawi et al., 2014[3]

A disc diffusion assay provides a qualitative and semi-quantitative measure of resistance. The zone of inhibition around a disc impregnated with this compound is inversely proportional to the level of resistance.

| E. coli Strain | Relative Resistance Level |

| Empty Vector | No resistance |

| Expressing calU16 | Moderate resistance |

| Expressing calC | High resistance |

| Expressing calU19 | High resistance |

Based on data presented in Elshahawi et al., 2014[3]

Signaling Pathways and Experimental Workflows

Caption: The "self-sacrifice" mechanism of this compound resistance.

Caption: Workflow for heterologous expression and resistance testing.

Experimental Protocols

This protocol is adapted from standard Kirby-Bauer methods and the procedures described in the referenced literature.[3]

-

Inoculum Preparation: Prepare a liquid culture of the E. coli strain expressing the resistance protein (and a control strain with an empty vector) and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Plate Inoculation: Uniformly streak the bacterial culture onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

-

Disc Application: Aseptically place a sterile paper disc (6 mm diameter) onto the center of the inoculated agar plate.

-

This compound Application: Carefully apply a known amount of this compound solution (e.g., 10 µg) onto the paper disc.

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. A smaller zone of inhibition indicates a higher level of resistance.

This protocol is a generalized procedure for introducing point mutations to identify key residues, such as the cleavage site.

-

Primer Design: Design primers containing the desired mutation (e.g., changing the codon for the target glycine residue to an alanine codon). The primers should be complementary to the template plasmid DNA.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type resistance gene as a template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). The parental plasmid DNA, which was isolated from a dam+ E. coli strain, will be methylated and thus digested, while the newly synthesized, unmethylated PCR product containing the mutation will remain intact.

-

Transformation: Transform competent E. coli cells with the digested PCR product. The nicks in the circular, mutated plasmid will be repaired by the host cell's DNA repair machinery.

-

Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

Functional Analysis: Express the mutant protein and assess its ability to confer resistance to this compound using the disc diffusion assay described above. A loss of resistance would indicate that the mutated residue is critical for the protein's function.

-

In Vitro Cleavage Reaction: Incubate the purified resistance protein with this compound in the presence of a reducing agent (e.g., glutathione) to activate the enediyne.

-

SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE to confirm the cleavage of the protein, which will be indicated by the appearance of smaller protein fragments.

-

Fragment Isolation: Excise the protein fragments from the gel.

-

In-Gel Digestion: Perform in-gel digestion of the protein fragments with a protease, such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Data Analysis: By identifying the N- and C-terminal peptides of the cleavage fragments, the exact cleavage site within the protein can be determined.[3]

This technical guide provides a comprehensive overview of the this compound self-resistance mechanism in Micromonospora echinospora. The detailed information on the key proteins, quantitative data, and experimental protocols serves as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic resistance, and anticancer drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insight into the self-sacrifice mechanism of enediyne resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Conjugation of Calicheamicin to Monoclonal Antibodies for the Development of Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Calicheamicins are a class of enediyne antibiotics that cause double-strand DNA breaks, leading to cell death at sub-picomolar concentrations.[1] This high potency makes them attractive payloads for ADCs. This document provides a detailed protocol for the conjugation of Calicheamicin to monoclonal antibodies, covering both traditional and site-specific conjugation methods, purification, and characterization of the resulting ADC.

Two prominent examples of this compound-based ADCs are Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin).[2][3][4][5] Both are considered first-generation ADCs, utilizing conjugation to lysine residues on the antibody, which results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[2] Newer methods focus on site-specific conjugation to engineered cysteines to produce more homogeneous and stable ADCs.[2][3][4]

I. Conjugation Chemistries and Mechanisms

There are two primary strategies for conjugating this compound to a monoclonal antibody: non-specific conjugation to surface-exposed lysines and site-specific conjugation to engineered cysteines.

Lysine Conjugation via Amide or Hydrazone Linkage

This traditional method involves the reaction of an activated this compound-linker derivative with the primary amines of lysine residues on the antibody surface. Because monoclonal antibodies have numerous surface-accessible lysines, this method produces a heterogeneous mixture of ADCs with a range of DARs.[2]

A common linker used in first-generation this compound ADCs is the AcButDMH linker, which contains an acid-labile hydrazone.[2][6] This linker is designed to be stable at the neutral pH of blood but cleaves in the acidic environment of the lysosome following internalization of the ADC into the target cell.[2][7]

Site-Specific Cysteine Conjugation

To overcome the heterogeneity of lysine-based conjugation, site-specific methods have been developed. This approach involves engineering cysteine residues at specific locations on the antibody sequence.[2] These engineered thiols provide reactive handles for conjugation, allowing for precise control over the location and stoichiometry of drug attachment, leading to a more homogeneous ADC product with a defined DAR.[2][3][4] A common strategy involves the use of a disulfide linker, which can be cleaved in the reducing environment of the cell to release the this compound payload.[2][6]

II. Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

N-acetyl-γ-Calicheamicin

-

Linker-Calicheamicin derivative (e.g., AcButDMH-NHS ester for lysine conjugation, or a thiol-reactive this compound derivative for cysteine conjugation)

-

Conjugation Buffer (e.g., 50 mM Tris, pH 7-8.5)[2]

-

Reducing agent (for cysteine conjugation, e.g., TCEP)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC), Cationic Exchange Chromatography)[2][8]

-

Characterization instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Protocol for Lysine Conjugation (Conceptual Workflow)

The following diagram illustrates the general workflow for conjugating this compound to lysine residues of a monoclonal antibody.

Caption: Workflow for Lysine Conjugation of this compound to a Monoclonal Antibody.

Methodology:

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Linker-Drug Activation: The this compound derivative is activated with a linker containing a reactive group for lysines, such as an N-hydroxysuccinimide (NHS) ester.

-

Conjugation Reaction: The activated linker-drug is added to the antibody solution at a specific molar ratio to control the average DAR. The reaction is typically carried out at room temperature for several hours.[2]

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size exclusion chromatography (SEC) or ion-exchange chromatography are commonly used methods.[8]

Protocol for Site-Specific Cysteine Conjugation

The following diagram illustrates the workflow for site-specific conjugation of this compound to engineered cysteines on a monoclonal antibody.

Caption: Workflow for Site-Specific Cysteine Conjugation of this compound.

Methodology:

-

Antibody Preparation: A cysteine-engineered monoclonal antibody is expressed and purified.[2]

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the reactive thiol groups of the engineered cysteines.

-

Conjugation Reaction: A thiol-reactive this compound-linker derivative (e.g., containing a maleimide or a disulfide group) is added to the reduced antibody. The reaction is typically performed at a controlled pH and temperature.[2] For instance, mAb-cal ADCs can be prepared by mixing the antibody with 3 to 10 molar equivalents of nitroPDS-cal at a pH of 7 to 8.5, with the reaction being complete in 3 to 5 hours at ambient temperature.[2]

-

Purification: The homogeneous ADC is purified using chromatographic techniques such as hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC) to remove any unreacted antibody or drug-linker species. Cationic exchange chromatography is also a viable purification method.[2]

III. Characterization of this compound ADCs

Thorough characterization of the ADC is critical to ensure its quality, efficacy, and safety. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), purity, and stability.

| Parameter | Method | Description |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | A relatively simple and rapid method to determine the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to this compound).[9] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[9] | |

| Reversed-Phase Liquid Chromatography (RPLC) | Can be used to determine the average DAR, often after reduction of the ADC to separate the light and heavy chains.[9] | |

| Mass Spectrometry (MS) | Provides the most accurate determination of the DAR and its distribution by measuring the mass of the intact ADC or its subunits.[10][11] | |

| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[8] |

| Free Drug Analysis | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of unconjugated this compound-linker in the final ADC product.[12] |

| In Vitro Cytotoxicity | Cell-based assays | Evaluates the potency and target-specific killing activity of the ADC on cancer cell lines expressing the target antigen.[2] |

| Pharmacokinetics (PK) and In Vivo Stability | Animal models | Studies to determine the stability of the ADC in circulation and its pharmacokinetic profile.[2][3] |

IV. Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of a this compound ADC, from binding to the target cell to the induction of DNA damage.

Caption: Mechanism of Action of a this compound Antibody-Drug Conjugate.

Once administered, the ADC circulates in the bloodstream until it encounters a target cell expressing the specific antigen.[5] Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[5][7] The ADC is then trafficked to the lysosome, where the acidic environment and/or cellular enzymes cleave the linker, releasing the this compound payload.[2][7] The released this compound can then translocate to the nucleus, where it binds to the minor groove of DNA and undergoes a chemical reaction known as the Bergman cyclization, generating a diradical species that causes double-strand DNA breaks, ultimately leading to apoptosis.[1][6]

References

- 1. adcreview.com [adcreview.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibody-drug conjugates of this compound derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmiweb.com [pharmiweb.com]

- 10. hpst.cz [hpst.cz]

- 11. This compound derivatives conjugated to monoclonal antibodies: determination of loading values and distributions by infrared and UV matrix-assisted laser desorption/ionization mass spectrometry and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Developing Stable Calicheamicin-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical considerations and methodologies for the successful development of stable and effective Calicheamicin-based Antibody-Drug Conjugates (ADCs). The protocols offer detailed, step-by-step guidance for key experimental procedures, from conjugation to stability assessment.

Application Notes

Introduction to this compound-Based ADCs

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[][2] Their extreme cytotoxicity, estimated to be 1,000 to 10,000 times more potent than clinically used anticancer drugs like doxorubicin, makes them unsuitable for systemic administration as standalone agents.[2] However, when conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, Calicheamicins can be delivered directly to cancer cells, minimizing off-target toxicity and maximizing therapeutic efficacy.[][2]

Two this compound-based ADCs, Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), have received clinical approval for the treatment of hematologic malignancies.[3][4] These first-generation ADCs utilize a this compound derivative linked to the antibody via an acid-labile hydrazone linker.[3][5] While demonstrating clinical benefit, they also exhibit limitations such as heterogeneity, a tendency to aggregate, and instability of the linker in circulation, which can lead to premature release of the cytotoxic payload and a shortened half-life.[3][4]

Key Challenges in Developing Stable this compound ADCs

The primary challenge in developing this compound-based ADCs is ensuring the stability of the conjugate in systemic circulation until it reaches the target tumor cell. Premature release of the highly potent this compound payload can lead to severe systemic toxicity and a narrow therapeutic window. Key instability issues include:

-

Linker Instability: The acid-sensitive hydrazone linker used in first-generation this compound ADCs is prone to hydrolysis at physiological pH, leading to off-target drug release.[3][4]

-

Heterogeneity: Traditional conjugation methods that target lysine residues on the antibody result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[3] Species with high DARs are often prone to rapid clearance and increased toxicity.[3]

-

Aggregation: The hydrophobic nature of this compound can induce aggregation of the ADC, which can impact its efficacy and safety.[3]

-

Disulfide Bond Cleavage: For ADCs utilizing disulfide linkers, cleavage of the disulfide bond in the reducing environment of the plasma can also lead to premature payload release.[6]

Strategies for Enhancing the Stability of this compound ADCs

To address the challenges of instability, several innovative strategies have been developed:

-

Advanced Linker Technologies:

-

Disulfide Linkers: Utilizing disulfide bonds that are more stable in plasma but are readily cleaved in the reducing intracellular environment of the tumor cell.[] Steric hindrance can be introduced around the disulfide bond to further enhance its stability in circulation.[][5]

-

"Linkerless" Conjugates: Directly attaching the thiol of a reduced this compound to an engineered cysteine on the antibody via a disulfide bond creates a "linkerless" and traceless conjugate with improved stability.[3][4]

-

Enzymatically Cleavable Linkers: Employing linkers that are substrates for enzymes, such as cathepsins, which are overexpressed in the tumor microenvironment.[]

-

-

Site-Specific Conjugation:

-

Antibody Engineering:

-

Steric Shielding: Selecting conjugation sites with greater steric hindrance or introducing chemical modifications that provide steric shielding can protect the linker from cleavage and metabolism.[]

-

Mechanism of Action of this compound

The cytotoxic effect of this compound is initiated upon its release inside the target cancer cell. The mechanism involves a cascade of chemical reactions:

-

Internalization and Release: The ADC binds to the target antigen on the cancer cell surface and is internalized, typically into lysosomes. The acidic environment of the lysosome or intracellular reducing agents cleave the linker, releasing the this compound payload.[5][7]

-

Activation: The released this compound is activated through the reduction of its trisulfide group, often by intracellular glutathione.[8][9]

-

Bergman Cyclization: This activation triggers a conformational change that facilitates the Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical species.[2][9]

-

DNA Damage: The diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[5][9][10] This irreparable DNA damage ultimately induces apoptosis and cell death.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and efficacy of different this compound ADC formats.

Table 1: In Vivo Stability of this compound ADCs

| ADC Construct | Linker Type | Measurement | Value | Species | Reference |

| Mylotarg (gemtuzumab ozogamicin) | AcButDMH (Hydrazone) | Conjugated Drug Half-life | ~47 hours | Mice | [3][11] |

| Besponsa (inotuzumab ozogamicin) | AcButDMH (Hydrazone) | Conjugated Drug Half-life | ~29 hours | Mice | [3][11] |

| Novel Linkerless ADC | Disulfide | % Drug Remaining Conjugated | 50% after 21 days | Mice | [3][4][12] |

Table 2: In Vitro Cytotoxicity of this compound ADCs

| ADC | Target Cell Line | IC50 | Reference |

| CMC-544 (inotuzumab ozogamicin) | Pediatric primary B-cell precursor ALL | 0.15 to 4.9 ng/mL | [10] |

Table 3: Preclinical Efficacy of a Novel Linkerless this compound ADC

| Tumor Model | Target Antigen | Dosing | Outcome | Reference |

| Non-Hodgkin Lymphoma (WSU-DLCL2) | CD22 | Single dose ≥ 3 mg/kg | Tumor regression through day 21 | [3] |

| HER2+ Breast Cancer (HCC-1569) | HER2 | Single dose ≥ 3 mg/kg | Tumor regression through day 21 | [3] |

Experimental Protocols

Protocol 1: Site-Specific Conjugation of a Thiol-Activated this compound to an Engineered Antibody

This protocol describes a method for generating a homogeneous, "linkerless" this compound ADC by conjugating a thiol-activated this compound derivative to an antibody with an engineered cysteine residue.

Materials:

-

Cysteine-engineered monoclonal antibody (e.g., with a LC K149C mutation) in a suitable buffer (e.g., PBS).

-

Activated disulfide this compound linker drug (e.g., nitroPDS-NAc-calicheamicin).

-

Reducing agent (e.g., TCEP).

-

Quenching agent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography).

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS).

Methodology:

-

Antibody Reduction:

-

Dissolve the cysteine-engineered antibody to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).

-

Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and the engineered cysteine thiols.

-

Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

-

-

Conjugation Reaction:

-

Immediately after reduction, adjust the pH of the antibody solution to 7.5-8.0.

-

Add the activated disulfide this compound linker drug to the reduced antibody solution at a 3-5 fold molar excess over the available thiol groups.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Quenching the Reaction:

-

Add a 10-fold molar excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug, quenching agent, and other reaction components using size-exclusion chromatography (SEC).

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the this compound derivative to confirm the separation of the ADC.

-

-

Characterization of the ADC:

-

Determine the protein concentration using a UV-Vis spectrophotometer based on the absorbance at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or, more accurately, by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Assess the level of aggregation by SEC.

-

Confirm the identity and purity of the conjugate by SDS-PAGE and LC-MS analysis.[13]

-

Protocol 2: In Vitro Stability Assessment of this compound ADCs in Plasma

This protocol outlines a method to evaluate the stability of a this compound ADC in human plasma by monitoring the change in the average DAR over time.

Materials:

-

Purified this compound ADC.

-

Human plasma (frozen aliquots).

-

Incubator at 37°C.

-

Affinity purification resin (e.g., Protein A or Protein G).

-

Wash and elution buffers for affinity purification.

-

LC-MS system for DAR analysis.

Methodology:

-

Incubation in Plasma:

-

Spike the this compound ADC into human plasma to a final concentration of 100-200 µg/mL.

-

Incubate the plasma samples at 37°C.

-

At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.

-

-

ADC Purification from Plasma:

-

Thaw the plasma samples on ice.

-

Isolate the ADC from the plasma proteins using an affinity purification method (e.g., Protein A spin columns).

-

Wash the resin extensively to remove non-specifically bound plasma proteins.

-

Elute the ADC using a low pH elution buffer and immediately neutralize the eluate with a neutralization buffer.

-

-

DAR Analysis by LC-MS:

-

Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.

-

The LC-MS method should be capable of separating the different drug-loaded antibody species.

-

Calculate the percentage of conjugated drug remaining at each time point relative to the initial time point (T=0).

-

-

Data Analysis:

-

Plot the percentage of conjugated drug remaining versus time.

-

Calculate the half-life of the conjugated drug in plasma.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of a this compound-based ADC.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Logical Relationships in Stable ADC Development

Caption: Key relationships in stable ADC development.

References

- 2. adcreview.com [adcreview.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Preclinical Characterization of Catabolic Pathways and Metabolism of ABBV-011, a Novel this compound-Based SEZ6-Targeting Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. adcreview.com [adcreview.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Calicheamicin ADCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for Antibody-Drug Conjugates (ADCs) utilizing the potent DNA-damaging agent, Calicheamicin. Detailed protocols for commonly used assays, data interpretation, and visual representations of the mechanism of action and experimental workflows are included to facilitate robust and reproducible assessment of this compound ADC efficacy.

Introduction to this compound ADCs

Calicheamicins are a class of enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1][2] Their extreme potency stems from their ability to cause double-strand DNA breaks, leading to apoptosis.[1][3] This high cytotoxicity makes them unsuitable for systemic administration as standalone agents.[3] However, by conjugating this compound to a monoclonal antibody (mAb) that targets a tumor-specific antigen, its cell-killing power can be precisely delivered to cancer cells, minimizing off-target toxicity.[2][3] Several this compound-based ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have been approved for clinical use.[4]

The general mechanism of action for a this compound ADC begins with the binding of the ADC to its target antigen on the cancer cell surface.[1] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[1] Inside the acidic environment of the lysosome, the linker connecting the this compound to the antibody is cleaved, releasing the cytotoxic payload.[1] The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA and undergoes a chemical reaction to generate a diradical species.[2] This highly reactive species abstracts hydrogen atoms from the DNA backbone, resulting in double-strand breaks and subsequent cell death.[3]

Key In Vitro Cytotoxicity Assays

The in vitro evaluation of this compound ADC cytotoxicity is a critical step in the drug development process. These assays provide essential information on the potency (e.g., IC50 values) and specificity of the ADC. Commonly employed methods include metabolic assays that measure cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[7][8] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.[7] This "glow-type" luminescence is highly sensitive and has a long signal half-life.[7]

Data Presentation: In Vitro Cytotoxicity of this compound ADCs

The following table summarizes the in vitro cytotoxicity (IC50 values) of various this compound ADCs against different cancer cell lines as reported in the literature.

| ADC Target | Cell Line | IC50 Value | Assay Method | Reference |

| CD22 | WSU-DLCL2 | 0.05 nmol/L | Not Specified | [4] |

| CD22 | BJAB | 0.12 nmol/L | Not Specified | [4] |

| Ly6E | HCC-1569 x 2 | 87 nmol/L | Not Specified | [4] |

| Ly6E | NCI-1781 | 111 nmol/L | Not Specified | [4] |

| CD22 | Various ALL cell lines | 0.15 - 4.9 ng/mL | Not Specified | [3] |

Experimental Protocols

Protocol 1: MTT Assay for this compound ADC Cytotoxicity

Materials:

-

Target cancer cell lines (e.g., antigen-positive and antigen-negative)

-

Complete cell culture medium

-

This compound ADC and control antibody

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete culture medium.[9]

-

Include wells for "cells only" (untreated control) and "medium only" (blank).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete culture medium.

-

Add 50 µL of the diluted ADCs to the appropriate wells.[10] For the untreated control wells, add 50 µL of complete culture medium.

-

Incubate the plate for a predetermined duration (e.g., 48-144 hours) at 37°C in a 5% CO2 incubator.[10] The incubation time should be optimized based on the ADC and cell line.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[11]

-

Protocol 2: CellTiter-Glo® Assay for this compound ADC Cytotoxicity

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound ADC and control antibody

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Orbital shaker

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.[12]

-

Include control wells as described in the MTT protocol.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and control ADC.

-

Add the desired volume of diluted ADCs to the wells.

-

Incubate for the desired period (e.g., 48-144 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition:

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells.

-

Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

-

Mandatory Visualizations

Caption: Mechanism of action of a this compound ADC.

Caption: General workflow for in vitro cytotoxicity assays.

References

- 1. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]